molecular formula C57H98O6 B126924 Trilinolein CAS No. 537-40-6

Trilinolein

Cat. No.: B126924
CAS No.: 537-40-6
M. Wt: 879.4 g/mol
InChI Key: HBOQXIRUPVQLKX-BBWANDEASA-N
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Description

Trilinolein, also known as 1,2,3-trilinoleoyl-glycerol, is a natural triacylglycerol found in various plants. It is composed of three linoleic acid molecules esterified to a glycerol backbone. This compound is known for its potential therapeutic effects, particularly in the context of cerebrovascular diseases and myocardial protection .

Mechanism of Action

Target of Action

Trilinolein, a natural triacylglycerol, has been found to have significant effects on cerebrovascular diseases such as cerebral ischemia and carotid stenosis . Its primary targets include neuronal cells and vascular smooth muscle cells (VSMCs) . In neuronal cells, it acts to inhibit apoptosis, while in VSMCs, it attenuates migration .

Mode of Action

This compound interacts with its targets primarily through the RAS/MEK/ERK signaling pathway . It significantly inhibits PDGF-BB-stimulated A7r5 cell migration and reduces matrix metalloproteinase-2 (MMP-2), Ras, MEK, and p-ERK protein levels in PDGF-BB-stimulated A7r5 cells .

Biochemical Pathways

The RAS/MEK/ERK signaling pathway is a key biochemical pathway affected by this compound . This pathway plays a crucial role in cell migration, and its modulation by this compound leads to the attenuation of migration in VSMCs . Additionally, this compound reduces the levels of MMP-2, a protein involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .

Pharmacokinetics

In studies, doses of 50, 100, and 200 mg/kg have been used, indicating that this compound has good bioavailability .

Result of Action

This compound has been shown to reduce the cerebral infarction area, neurological deficit, and TUNEL-positive apoptosis in rodents . It also ameliorates intimal hyperplasia and reduces PCNA-positive cells . These results suggest that this compound is protective in models of ischemia/reperfusion (I/R)-induced brain injury, carotid artery ligation-induced intimal hyperplasia, and VSMC migration both in vivo and in vitro .

Biochemical Analysis

Biochemical Properties

Trilinolein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to modulate the Matrix Metalloproteinase-2 (MMP-2) and the RAS/MEK/ERK signaling pathway in Vascular Smooth Muscle Cells (VSMCs) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to protect against cerebral ischemia through the inhibition of neuronal apoptosis . Furthermore, it ameliorates intimal hyperplasia via attenuation of migration in VSMCs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the expression of ICAM-1 and E-selectin mRNA in oxidized low-density lipoprotein-stimulated endothelial cells . Additionally, it reduces the levels of MMP-2, Ras, MEK, and p-ERK proteins in PDGF-BB-stimulated A7r5 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce the cerebral infarction area, neurological deficit, TUNEL-positive apoptosis, intimal hyperplasia, and PCNA-positive cells in rodents over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At dosages of 50, 100, and 200 mg/kg, it significantly reduced the cerebral infarction area and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the RAS/MEK/ERK signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trilinolein can be synthesized through enzymatic esterification. In this method, linoleic acid is esterified with glycerol using a lipase enzyme such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to linoleic acid of 1:3. The reaction typically takes about 8 hours .

Industrial Production Methods: For industrial production, this compound is often purified using column chromatography after the enzymatic esterification process. This method ensures high purity, with this compound purity reaching up to 95.43% .

Chemical Reactions Analysis

Types of Reactions: Trilinolein undergoes various chemical reactions, including oxidation, isomerization, and hydrolysis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomers of linoleic acid, free fatty acids, and glycerol .

Properties

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQXIRUPVQLKX-BBWANDEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042653
Record name Trilinolein C18:2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:2(9Z,12Z)/18:2(9Z,12Z)/18:2(9Z,12Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

537-40-6
Record name Trilinolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl trilinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilinolein C18:2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tris[(9Z,12Z)-octadeca-9,12-dienoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRILINOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5LJ52OGS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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